4-Bromo-5,7-dichloro-2-methylquinoline

Description

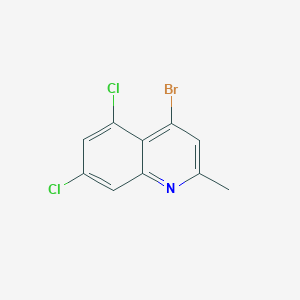

4-Bromo-5,7-dichloro-2-methylquinoline is a halogenated quinoline derivative characterized by a fused benzene-pyridine ring system with substituents at positions 2, 4, 5, and 5. The bromine atom occupies the 4-position, chlorine atoms are at positions 5 and 7, and a methyl group is at position 6. Quinolines are widely studied due to their biological activity, including antimicrobial, anticancer, and antimalarial properties .

Properties

CAS No. |

1070879-62-7 |

|---|---|

Molecular Formula |

C10H6BrCl2N |

Molecular Weight |

290.97 g/mol |

IUPAC Name |

4-bromo-5,7-dichloro-2-methylquinoline |

InChI |

InChI=1S/C10H6BrCl2N/c1-5-2-7(11)10-8(13)3-6(12)4-9(10)14-5/h2-4H,1H3 |

InChI Key |

ALIPFHKZRVEZJG-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C2C(=CC(=CC2=N1)Cl)Cl)Br |

Canonical SMILES |

CC1=CC(=C2C(=CC(=CC2=N1)Cl)Cl)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Findings and Implications

- Electronic Structure: The combination of electron-withdrawing Cl and Br groups in the target compound likely reduces quinoline ring electron density, favoring electrophilic substitutions at less-hindered positions.

- Drug Design: The 2-methyl group may improve metabolic stability compared to bulkier substituents, as seen in ’s dimethylquinoline derivatives.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Bromo-5,7-dichloro-2-methylquinoline, and how do reaction conditions influence product yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, bromine and chlorine substituents are introduced using halogenation agents (e.g., NBS or SO₂Cl₂), while methyl groups are added via Friedel-Crafts alkylation. Reaction temperature, solvent polarity, and catalyst choice (e.g., Pd for cross-couplings) critically affect regioselectivity and yield. Optimizing stoichiometry and avoiding over-halogenation are key to minimizing byproducts .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR identify substituent positions and confirm regiochemistry via coupling patterns.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and halogen isotopic signatures.

- X-ray Diffraction (XRD) : SHELX-based refinement (e.g., SHELXL) resolves crystal structure, bond angles, and packing interactions. ORTEP-III is recommended for visualizing thermal ellipsoids and molecular geometry .

Advanced Research Questions

Q. How can cross-coupling reactions (e.g., Suzuki-Miyaura) be optimized to introduce aryl groups at the 4-position of this compound?

- Methodological Answer :

- Catalyst System : Use [PdCl₂(dcpf)] with K₃PO₄ in 1,4-dioxane for high efficiency, as demonstrated in analogous quinoline couplings .

- Substrate Preparation : Ensure the bromine substituent is selectively reactive by protecting other halogens (e.g., using silyl groups).

- Kinetic Monitoring : Track reaction progress via HPLC to avoid over-arylation.

Q. How do substituent positions (e.g., bromine at C4 vs. C6) influence the biological activity of this compound compared to analogs?

- Methodological Answer :

- Comparative Studies : Test derivatives in enzyme inhibition assays (e.g., kinase or protease panels). For example, C4 bromine may enhance hydrophobic interactions with target proteins, while dichloro substitution at C5/C7 alters electron density, affecting binding affinity .

- Computational Modeling : DFT calculations or molecular docking (using AutoDock Vina) predict steric and electronic effects of substituents .

Q. What strategies resolve discrepancies in crystallographic data for this compound derivatives?

- Methodological Answer :

- Data Validation : Use SHELXL’s R-factor and residual density maps to identify disordered regions. Twinning parameters (e.g., BASF) improve refinement for challenging crystals .

- Alternative Techniques : If XRD fails, employ cryo-EM or dynamic NMR to probe conformational flexibility.

Q. How can computational methods predict the reactivity of this compound in nucleophilic aromatic substitution?

- Methodological Answer :

- DFT Calculations : Calculate Fukui indices to identify electrophilic centers. For example, C4 bromine may show higher values, making it prone to substitution.

- Solvent Effects : Use COSMO-RS to model solvent polarity’s impact on transition states. Polar aprotic solvents (e.g., DMF) typically enhance SNAr rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.